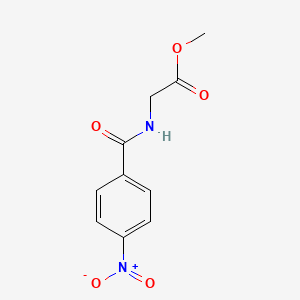
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied for its antidepressant and anxiolytic effects.
Mécanisme D'action
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the SERT and blocking the reuptake of serotonin from the synaptic cleft. This action leads to an increase in the concentration of serotonin in the synaptic cleft, which has been linked to improvements in mood and anxiety symptoms.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is associated with improvements in mood and anxiety symptoms. Additionally, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been shown to have a low affinity for other neurotransmitter transporters, which reduces the likelihood of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has several advantages for laboratory experiments, including its high purity and potency. However, it also has limitations, including its high cost and limited availability. Additionally, the mechanism of action of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems.
Orientations Futures
There are several future directions for research on N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide. One area of interest is the potential use of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide on neurotransmitter systems and the brain. Finally, there is a need for more research on the synthesis and optimization of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide to improve its availability and reduce its cost.
Conclusion:
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide is a promising compound for the treatment of depression and anxiety disorders, with its high potency and selectivity for the serotonin transporter. While further research is needed to fully understand its mechanism of action and long-term effects, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has the potential to be a valuable therapeutic tool for treating these common mental health conditions.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide involves several steps, starting with the reaction between 2-methylphenol and 3,4-difluoronitrobenzene. The resulting product is then reduced to the corresponding amine, which is further reacted with 3-(chloromethyl)propionitrile to form the final product, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been studied for its potential therapeutic effects in treating depression and anxiety disorders. Several studies have shown that N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has a high affinity for the serotonin transporter (SERT) and acts as a potent inhibitor of serotonin reuptake. This action leads to increased levels of serotonin in the synaptic cleft, which has been linked to improvements in mood and anxiety symptoms.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-11-4-2-3-5-15(11)21-9-8-16(20)19-12-6-7-13(17)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJEYNUQTXBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)


![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)

